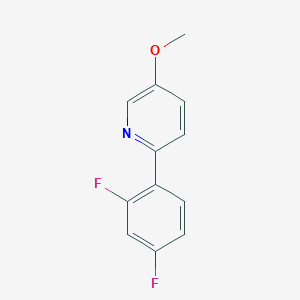![molecular formula C37H58NOPS B15158738 N-[(3,5-di-tert-butylphenyl)[2-(dicyclohexylphosphanyl)phenyl]methyl]-2-methylpropane-2-sulfinamide](/img/structure/B15158738.png)
N-[(3,5-di-tert-butylphenyl)[2-(dicyclohexylphosphanyl)phenyl]methyl]-2-methylpropane-2-sulfinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(3,5-di-tert-butylphenyl)[2-(dicyclohexylphosphanyl)phenyl]methyl]-2-methylpropane-2-sulfinamide is a complex organic compound known for its unique structural features and potential applications in various fields of science and industry. This compound is characterized by the presence of bulky tert-butyl groups and a dicyclohexylphosphanyl moiety, which contribute to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,5-di-tert-butylphenyl)[2-(dicyclohexylphosphanyl)phenyl]methyl]-2-methylpropane-2-sulfinamide typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 3,5-di-tert-butylbromobenzene with n-butyllithium to form the corresponding lithium salt, which is then reacted with a phosphine derivative to introduce the dicyclohexylphosphanyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(3,5-di-tert-butylphenyl)[2-(dicyclohexylphosphanyl)phenyl]methyl]-2-methylpropane-2-sulfinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfinamide group to amines or other reduced forms.
Substitution: The compound can participate in substitution reactions, particularly at the aromatic ring or the phosphanyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
N-[(3,5-di-tert-butylphenyl)[2-(dicyclohexylphosphanyl)phenyl]methyl]-2-methylpropane-2-sulfinamide has several applications in scientific research:
Biology: The compound’s stability and reactivity make it useful in biochemical studies, particularly in enzyme inhibition and protein-ligand interactions.
Industry: Used in the synthesis of advanced materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism by which N-[(3,5-di-tert-butylphenyl)[2-(dicyclohexylphosphanyl)phenyl]methyl]-2-methylpropane-2-sulfinamide exerts its effects involves its ability to coordinate with metal ions and participate in redox reactions. The bulky tert-butyl groups provide steric protection, while the dicyclohexylphosphanyl group enhances its binding affinity to metal centers. This coordination can lead to the activation of molecular targets and pathways involved in catalysis and biochemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(o-aminophenol) N,N′-bis(3,5-di-tert-butyl-2-hydroxy-phenyl)-1,2-phenylenediamine: Known for its redox non-innocent behavior and coordination with transition metals.
N,N′-Bis(2,5-di-tert-butylphenyl)-3,4,9,10-perylenedicarboximide: Used as a dye and in organic electronics.
trans-2-[3-(4-tert-Butylphenyl)-2-methyl-2-propenylidene]malononitrile: Utilized in the synthesis of microporous polymers.
Uniqueness
N-[(3,5-di-tert-butylphenyl)[2-(dicyclohexylphosphanyl)phenyl]methyl]-2-methylpropane-2-sulfinamide stands out due to its unique combination of steric bulk and phosphanyl functionality, which provides enhanced stability and reactivity compared to similar compounds. This makes it particularly valuable in catalysis and material science applications.
Eigenschaften
Molekularformel |
C37H58NOPS |
|---|---|
Molekulargewicht |
595.9 g/mol |
IUPAC-Name |
N-[(3,5-ditert-butylphenyl)-(2-dicyclohexylphosphanylphenyl)methyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C37H58NOPS/c1-35(2,3)28-24-27(25-29(26-28)36(4,5)6)34(38-41(39)37(7,8)9)32-22-16-17-23-33(32)40(30-18-12-10-13-19-30)31-20-14-11-15-21-31/h16-17,22-26,30-31,34,38H,10-15,18-21H2,1-9H3 |
InChI-Schlüssel |
ZQVZSZXJJVJALL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=CC(=C1)C(C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)NS(=O)C(C)(C)C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


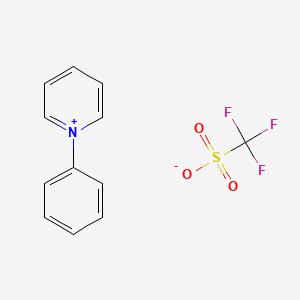
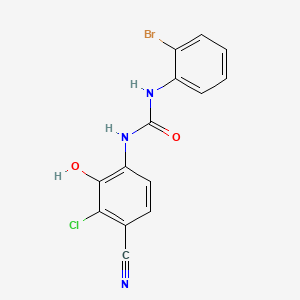
![N,N'-[4,5-Dimethyl-3-(prop-2-en-1-yl)-1,2-phenylene]dibenzamide](/img/structure/B15158670.png)
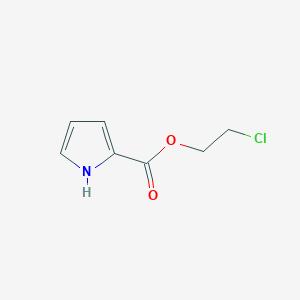
![1-[(S)-(4-Bromophenyl)methanesulfinyl]propan-2-one](/img/structure/B15158677.png)
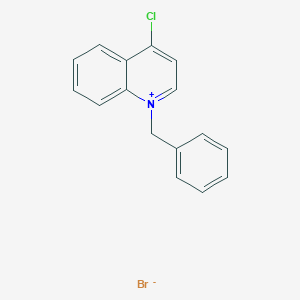
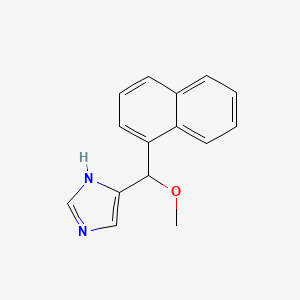
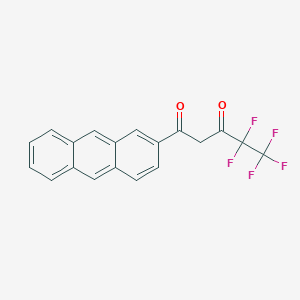
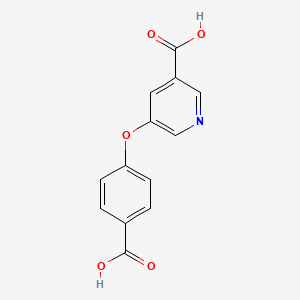
![2-Methoxy-5-[5-(4-methoxyphenoxy)pent-3-en-1-yn-1-yl]phenol](/img/structure/B15158703.png)
![[3-(3-Fluoropropyl)phenyl]methanamine;hydrochloride](/img/structure/B15158707.png)
![3-Methyl-1-(3-methylphenyl)-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B15158714.png)
![2-(4'-Methoxy-[1,1'-biphenyl]-2-yl)-5-methylpyridine](/img/structure/B15158721.png)
